molecular formula C19H17F2N3O4 B6083108 1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-ethanone

1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-ethanone

Cat. No.: B6083108
M. Wt: 389.4 g/mol
InChI Key: OSGHZSYTAFFZCF-UHFFFAOYSA-N
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Description

1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-ethanone is a complex organic compound with a molecular formula of C21H21F2N3O4. This compound is characterized by the presence of fluorine atoms, a nitro group, and a piperazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-ethanone typically involves multiple steps. One common method includes the following steps:

    Nitration: Introduction of the nitro group into the benzene ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms.

    Piperazine Ring Formation: Cyclization to form the piperazine ring.

    Acylation: Introduction of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the ethanone group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the nitro group can enhance its binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-butanone
  • **1-{3-Fluoro-4-[4-(2-fluoro

Properties

IUPAC Name

1-[3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c1-12(25)13-2-5-18(17(21)10-13)22-6-8-23(9-7-22)19(26)15-11-14(24(27)28)3-4-16(15)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGHZSYTAFFZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-Fluoro-5-nitro-benzoyl chloride (CAS: 7304-32-7; Feng, Y.; Burgess, K.; Chem.Europ.J.; EN; 5; 11; 1999; 3261-3272) (0.054 g, 0.261 mmol) in dioxane (1 ml) was treated with triethylamine (0.073 ml, 0.522 mmol) and then with a solution of 1-(3-Fluoro-4-piperazin-1-yl-phenyl)-ethanone (CAS: 189763-57-3; WO9714690) (58 mg, 0.261 mmol) in dioxane (1 ml). The mixture was stirred at room temperature for 30 minutes. The solvent was removed in vacuo. The crude oil was taken in water. The aqueous layer was extracted 3 times with CH2Cl2. The combined extracts were dried over Na2SO4, filtered and the solvent was removed in vacuo. The crude gum was purified on silicagel (eluent: heptane/ethylacetate 0%-20% (10 minutes) to provide the title compound (69 mg, 68%) as a light yellow solid, MS (m/e): 390.2 (MH+, 100%)
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
0.073 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
68%

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